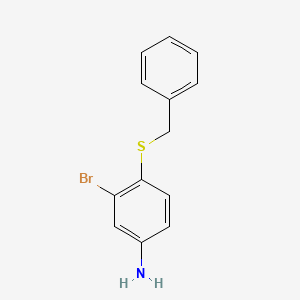

4-(Benzylsulfanyl)-3-bromoaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Benzylsulfanyl)-3-bromoaniline, also known as BSBA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has a molecular formula of C13H12BrNS and a molecular weight of 306.21 g/mol. BSBA is a white to off-white powder that is sparingly soluble in water but soluble in organic solvents such as ethanol and acetone.

Applications De Recherche Scientifique

Synthesis and Fungitoxicity

4-(Benzylsulfanyl)-3-bromoaniline and related compounds show potential in the synthesis of aldimines and 4-thiazolidinones. These synthesized compounds have been screened against various phytopathogenic fungi, demonstrating fungitoxic properties. The process involves condensation with benzaldehyde and substituted benzaldehydes (Sandhar, Sharma, & Manrao, 2008).

Polymerisation Catalysts

The compound plays a role in forming complexes with ZnII and CuII carboxylates. These complexes are active catalysts towards the ring-opening polymerization of ϵ-caprolactone, following a coordination–insertion pathway (Attandoh, Ojwach, & Munro, 2014).

Organic Chemistry and Synthesis

In organic chemistry, 4-(Benzylsulfanyl)-3-bromoaniline is involved in the synthesis of organoselenium-based isomaleimides. These compounds exhibit certain cytotoxicity and antiapoptotic potential, highlighting their potential in medical research (Shaaban et al., 2022).

Alkylation Studies

The compound has been studied in the context of alkylation reactions under basic N-alkylation conditions. Understanding the mechanism of these reactions is crucial for controlling outcomes in organic synthesis (Barraza & Denmark, 2017).

Semiconducting Polymer Blends

4-(Benzylsulfanyl)-3-bromoaniline derivatives are used to control phase separation and crystallization in semiconducting polymer blends, crucial for improving the performance of organic photovoltaic devices (Liu et al., 2012).

Electrochemical Studies

This compound also finds application in the study of electrochemical oxidation, contributing to the understanding of electrochemical processes in various organic compounds (Kádár, Nagy, Karancsi, & Farsang, 2001).

Nonlinear Optical Properties

In the field of material science, derivatives of 4-(Benzylsulfanyl)-3-bromoaniline, such as N-(4-bromobenzylidene)-4-fluoroaniline and N-(4-bromobenzylidene)-4-methoxyaniline, are synthesized to explore their nonlinear optical properties (Subashini et al., 2021).

Propriétés

IUPAC Name |

4-benzylsulfanyl-3-bromoaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNS/c14-12-8-11(15)6-7-13(12)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVUSRLKCPZSSIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=C(C=C(C=C2)N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Benzylsulfanyl)-3-bromoaniline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)morpholine hydrochloride](/img/structure/B2429460.png)

![6-Phenyl-2-[1-(1H-pyrazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2429461.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2429468.png)

![1-[3-(4-Ethylphenoxy)propyl]benzotriazole](/img/structure/B2429471.png)

![2-(4-chlorophenyl)-6-nitro-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole](/img/structure/B2429473.png)

![N-[4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3-methylbenzamide](/img/structure/B2429474.png)

![2-cyano-N-cyclopropyl-3-{3-[3-(trifluoromethyl)phenoxy]phenyl}prop-2-enamide](/img/structure/B2429475.png)

![5-[(2-oxopyridin-1(2H)-yl)methyl]-2-furoic acid](/img/structure/B2429478.png)